N-[4-(acetylamino)phenyl]-3-[(2-methylpropanoyl)amino]benzamide
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Overview
Description
N-[4-(ACETYLAMINO)PHENYL]-3-(ISOBUTYRYLAMINO)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes both acetylamino and isobutyrylamino functional groups attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ACETYLAMINO)PHENYL]-3-(ISOBUTYRYLAMINO)BENZAMIDE typically involves multi-step organic reactions. One common method includes the acylation of 4-aminophenyl with acetyl chloride to form N-(4-acetylamino)phenyl. This intermediate is then reacted with 3-isobutyrylaminobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like pyridine to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of N-[4-(ACETYLAMINO)PHENYL]-3-(ISOBUTYRYLAMINO)BENZAMIDE can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(ACETYLAMINO)PHENYL]-3-(ISOBUTYRYLAMINO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted amides.
Scientific Research Applications
N-[4-(ACETYLAMINO)PHENYL]-3-(ISOBUTYRYLAMINO)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[4-(ACETYLAMINO)PHENYL]-3-(ISOBUTYRYLAMINO)BENZAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .
Comparison with Similar Compounds
Similar Compounds
- N-(4-aminophenyl)acetamide
- N-(3-aminophenyl)benzamide
- N-(4-acetylamino)phenylbenzamide
Uniqueness
N-[4-(ACETYLAMINO)PHENYL]-3-(ISOBUTYRYLAMINO)BENZAMIDE is unique due to its dual functional groups, which provide it with distinct chemical reactivity and biological activity compared to similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and potentially exhibit more diverse biological effects .
Properties
Molecular Formula |
C19H21N3O3 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C19H21N3O3/c1-12(2)18(24)22-17-6-4-5-14(11-17)19(25)21-16-9-7-15(8-10-16)20-13(3)23/h4-12H,1-3H3,(H,20,23)(H,21,25)(H,22,24) |
InChI Key |
NDBPBHLEWWILLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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